molecular formula C17H22N4O B7359421 N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide

カタログ番号 B7359421
分子量: 298.4 g/mol
InChIキー: UYXIRUTYXGYGTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as CPI or CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

科学的研究の応用

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the adenosine A2A receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide can prevent the immunosuppressive effects of adenosine, thereby enhancing the immune response against cancer cells. N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

作用機序

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide works by inhibiting the adenosine A2A receptor, which is a G protein-coupled receptor that plays a key role in the immunosuppressive effects of adenosine. Adenosine is produced by cancer cells as a means of evading the immune system. By inhibiting the A2A receptor, N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide can prevent the immunosuppressive effects of adenosine and enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. It enhances the immune response against cancer cells by inhibiting the adenosine A2A receptor. It also enhances the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxic effects observed.

実験室実験の利点と制限

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are also some limitations to using N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide in lab experiments. It has a relatively short half-life, which can limit its efficacy in vivo. It also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

将来の方向性

There are several future directions for research on N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent and selective inhibitors of the adenosine A2A receptor. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide in cancer treatment. Finally, there is a need for more research on the mechanisms of action of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide and its potential applications in other diseases.

合成法

The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves several steps, including the formation of the piperidine and indazole rings, as well as the attachment of the carboxamide group. The final product is obtained through a series of purification steps, including crystallization and column chromatography. The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.

特性

IUPAC Name

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(16-14-3-1-2-4-15(14)19-20-16)18-13-7-9-21(10-8-13)11-12-5-6-12/h1-4,12-13H,5-11H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXIRUTYXGYGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。